molecular formula C11H16S2 B11051645 {[3-(Ethylsulfanyl)propyl]sulfanyl}benzene

{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene

Cat. No.: B11051645
M. Wt: 212.4 g/mol
InChI Key: DWMCJBYTQPLKRQ-UHFFFAOYSA-N
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Description

{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethylsulfanyl group and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Ethylsulfanyl)propyl]sulfanyl}benzene typically involves the reaction of benzene with appropriate alkylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylsulfanylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[3-(Ethylsulfanyl)propyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The sulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl sulfide: Contains a benzene ring with a sulfanyl group attached to a methyl group.

    Phenyl ethyl sulfide: Contains a benzene ring with an ethylsulfanyl group.

    Propyl benzene: Contains a benzene ring with a propyl group.

Uniqueness

{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene is unique due to the presence of both ethylsulfanyl and propylsulfanyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16S2

Molecular Weight

212.4 g/mol

IUPAC Name

3-ethylsulfanylpropylsulfanylbenzene

InChI

InChI=1S/C11H16S2/c1-2-12-9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

DWMCJBYTQPLKRQ-UHFFFAOYSA-N

Canonical SMILES

CCSCCCSC1=CC=CC=C1

Origin of Product

United States

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